2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride

Catalog No.
S14326619
CAS No.
93477-40-8
M.F
C17H24ClNO
M. Wt
293.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinomethyl-3-methyl-1-tetralone hydrochlor...

CAS Number

93477-40-8

Product Name

2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride

IUPAC Name

3-methyl-2-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one;chloride

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

InChI

InChI=1S/C17H23NO.ClH/c1-13-11-14-7-3-4-8-15(14)17(19)16(13)12-18-9-5-2-6-10-18;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H

InChI Key

NRHABKJLOWHDLY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)C1C[NH+]3CCCCC3.[Cl-]

2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is a chemical compound with the molecular formula C17H24ClNOC_{17}H_{24}ClNO. It features a tetralone structure that is substituted with a piperidine ring and a methyl group. The compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of amines and ketones. For instance, it can undergo:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, facilitating reactions with electrophiles.
  • Reduction reactions: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation reactions: It may react with aldehydes or other carbonyl compounds to form imines or enamines.

2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride exhibits notable biological activities. Research indicates that it may possess:

  • Antidepressant properties: Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic effects: Its structural similarity to known analgesics suggests potential pain-relieving properties.
  • Neuroprotective effects: Preliminary studies indicate it may protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative diseases.

The synthesis of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the tetralone core: This can be achieved through cyclization reactions starting from suitable precursors like phenylacetones.
  • Piperidine substitution: The introduction of the piperidine moiety is often performed via nucleophilic substitution on a halogenated derivative of the tetralone.
  • Hydrochloride salt formation: The final product can be converted to its hydrochloride salt by treating it with hydrochloric acid, enhancing its solubility for pharmaceutical applications.

The primary applications of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride include:

  • Pharmaceutical development: It is researched for its potential use in treating depression, anxiety, and pain management.
  • Chemical research: Utilized as a building block in synthesizing more complex organic molecules.
  • Neuroscience studies: Investigated for its effects on neural pathways and potential neuroprotective roles.

Interaction studies involving 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride focus on its binding affinity and efficacy at various biological targets. Key findings include:

  • Receptor interactions: Studies suggest it may interact with serotonin receptors (5-HT) and adrenergic receptors, which are crucial in mood regulation and pain perception.
  • Enzyme inhibition: Potential inhibition of enzymes involved in neurotransmitter metabolism has been noted, indicating its role in modulating neurotransmitter levels.

Several compounds share structural similarities with 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride. These include:

Compound NameStructure TypeNotable Properties
2-Methyl-1-tetraloneKetonePrecursor for various synthetic pathways; moderate analgesic activity .
8-Methyl-1-tetraloneKetoneExhibits similar biological activities; used in medicinal chemistry .
1-TetraloneKetoneBasic structural unit; serves as a precursor for more complex derivatives .

Uniqueness

2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is unique due to its specific piperidine substitution, which enhances its biological activity compared to other tetralones. Its potential antidepressant and neuroprotective properties set it apart from simpler derivatives like 1-tetralone, which lacks such substituents.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.1546421 g/mol

Monoisotopic Mass

293.1546421 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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